N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
"N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide" is a heterocyclic compound featuring two critical pharmacophores: a 3-chlorobenzo[b]thiophene-2-carboxamide core and a 1H-benzo[d]imidazol-2-yl substituent linked via a phenyl group. The benzimidazole group, known for its bioisosteric properties with purines, may facilitate interactions with biological targets such as enzymes or receptors .
Synthetic routes for analogous compounds (e.g., benzo[b]thiophene-2-carboxamide derivatives) often involve coupling reactions between carboxylic acid derivatives and amines. For example, compound 22 in was synthesized via a coupling reaction between benzo[b]thiophene-2-carboxylic acid and a benzylamine derivative, yielding a structurally related amide .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJIZCLQTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . The benzo[b]thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors . The final step involves coupling the benzimidazole and benzo[b]thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzo[b]thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzo[b]thiophene ring may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Structural Analogs of Benzo[b]thiophene-2-carboxamide Derivatives
The following table compares key structural analogs:
Key Observations :
- The 3-chloro substituent in the target compound likely enhances electrophilic interactions compared to non-halogenated analogs (e.g., compound 22) .
Benzimidazole-Amide Derivatives
Benzimidazole-containing amides are widely explored for neuroprotective, antimicrobial, and kinase-inhibitory activities. Below is a comparative analysis of substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3) enhance potency but may reduce cell viability .
- Benzimidazole-amide scaffolds () exhibit strong intermolecular interactions (e.g., hydrogen bonding), reflected in high melting points .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s benzimidazole group may limit solubility compared to dioxolane-containing analogs but improves target engagement .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by relevant case studies and research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Molecular Formula : C22H14ClN3OS
- CAS Number : 477486-41-2
The compound features a benzimidazole moiety, a benzo[b]thiophene ring, and a carboxamide group, which are believed to contribute to its diverse biological activities. The unique combination of these functional groups may enhance its interaction with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions starting from the formation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. Subsequent steps include chlorination and carboxamide formation, optimizing yields while adhering to green chemistry principles to minimize environmental impact.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It was evaluated against various human cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition. Notably, compounds derived from similar structures demonstrated strong binding affinities to DNA and inhibition of human topoisomerase I (Hu Topo I), a key enzyme in cancer cell proliferation. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like camptothecin .
The mechanisms through which this compound exerts its effects include:
- DNA Interaction : The compound's ability to bind DNA and stabilize specific sequences has been confirmed through UV absorption and fluorescence spectroscopy.
- Cell Cycle Arrest : Flow cytometric analyses indicated that some derivatives cause G2/M phase arrest in cancer cells, leading to apoptosis due to irreparable DNA damage .
Comparative Biological Activity
To better understand its efficacy, a comparison with similar compounds is essential. The following table summarizes key biological activities:
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 16 (Hu Topo I) | Hu Topo I |
| Camptothecin | Anticancer | 16 | Hu Topo I |
| Acarbose | α-glucosidase Inhibitor | 841 | α-glucosidase |
The table illustrates that while this compound shows promising anticancer activity, further studies are needed to explore its full pharmacological profile.
Case Studies
Several case studies have provided insights into the biological efficacy of this compound:
- Antitumor Activity : A study evaluated the compound against a panel of 60 human cancer cell lines, finding that it exhibited potent cytotoxic effects, particularly in breast and lung cancer models.
- Mechanistic Studies : Research employing molecular docking simulations revealed that the compound binds effectively to Hu Topo I, disrupting its function and leading to increased DNA damage in treated cells.
- Synergistic Effects : Investigations into combination therapies indicated that when used alongside other chemotherapeutics, this compound could enhance overall efficacy while potentially reducing side effects associated with higher doses of traditional drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
